molecular formula C20H39NO3 B14593450 9-Acetamidooctadecanoic acid CAS No. 61078-72-6

9-Acetamidooctadecanoic acid

Cat. No.: B14593450
CAS No.: 61078-72-6
M. Wt: 341.5 g/mol
InChI Key: NLAPEXVETAZGOQ-UHFFFAOYSA-N
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Description

9-Acetamidooctadecanoic acid is an organic compound with the molecular formula C20H39NO3 It is a derivative of octadecanoic acid, featuring an acetamido group at the ninth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-acetamidooctadecanoic acid typically involves the acylation of octadecanoic acid. One common method is the reaction of octadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization is often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 9-Acetamidooctadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

9-Acetamidooctadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 9-acetamidooctadecanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound may also interact with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Octadecanoic Acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.

    9-Octadecenoic Acid: Contains a double bond at the ninth carbon, altering its chemical properties.

    Elaidic Acid: A trans isomer of oleic acid, differing in its geometric configuration.

Uniqueness: 9-Acetamidooctadecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61078-72-6

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

9-acetamidooctadecanoic acid

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-9-12-15-19(21-18(2)22)16-13-10-8-11-14-17-20(23)24/h19H,3-17H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

NLAPEXVETAZGOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)NC(=O)C

Origin of Product

United States

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